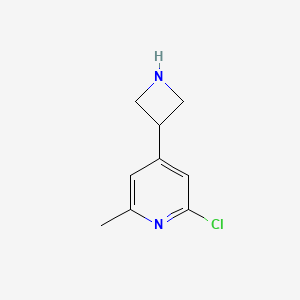
3-(3-Fluorophenoxy)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenoxy)propanimidamide is an organic compound with the molecular formula C9H11FN2O It features a fluorophenoxy group attached to a propanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)propanimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 3-chloropropionitrile.
Formation of Intermediate: 3-Fluorophenol reacts with 3-chloropropionitrile in the presence of a base such as potassium carbonate to form 3-(3-fluorophenoxy)propanenitrile.
Conversion to Propanimidamide: The nitrile group in 3-(3-fluorophenoxy)propanenitrile is then converted to an amidine group using reagents like ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenoxy)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Fluorophenoxypropanamide derivatives.
Reduction: 3-(3-Fluorophenoxy)propylamine.
Substitution: Various substituted phenoxypropanimidamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Fluorophenoxy)propanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenoxy)propanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and specificity, while the amidine group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenoxy)propanimidamide: Similar structure but with the fluorine atom in the para position.
3-(3-Chlorophenoxy)propanimidamide: Chlorine atom instead of fluorine.
3-(3-Methylphenoxy)propanimidamide: Methyl group instead of fluorine.
Uniqueness
3-(3-Fluorophenoxy)propanimidamide is unique due to the presence of the fluorine atom in the meta position, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C9H11FN2O |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
3-(3-fluorophenoxy)propanimidamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H3,11,12) |
Clé InChI |
YRANFNOJDCUWAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


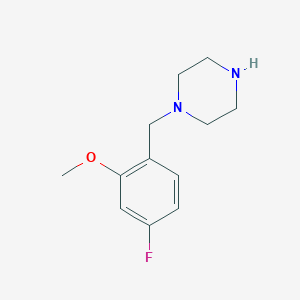

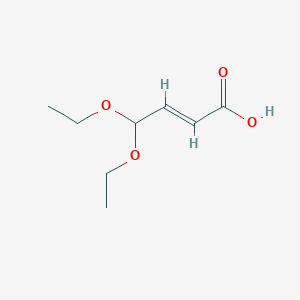
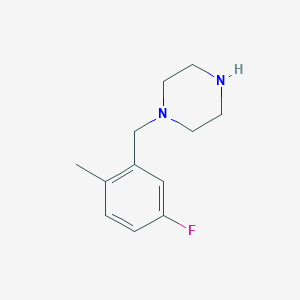
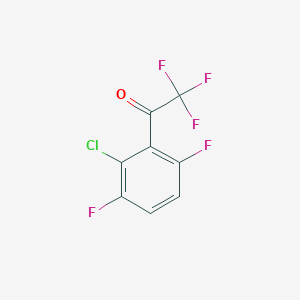
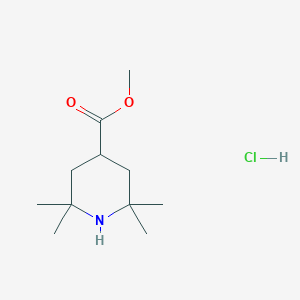
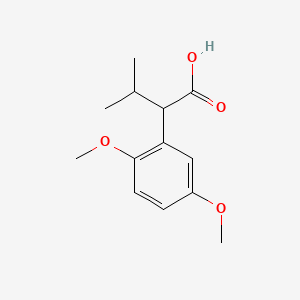
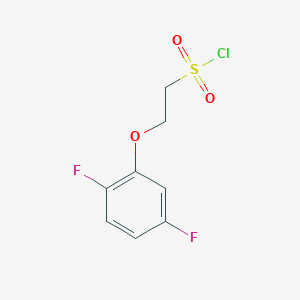
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)

![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)


